molecular formula C52H76N5O11PS B12081900 Biotin-teg cep

Biotin-teg cep

Cat. No.: B12081900
M. Wt: 1010.2 g/mol
InChI Key: JHOFQGWLXUQCDS-UHFFFAOYSA-N
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Description

Biotin-TEG CE-Phosphoramidite is a compound used in the modification of oligonucleotides. It incorporates a biotin label with a triethylene glycol spacer, which can be added internally or at the 5’ end of an oligonucleotide. This compound is commonly used in detection systems in conjunction with streptavidin, a protein that binds strongly to biotin .

Preparation Methods

Biotin-TEG CE-Phosphoramidite is synthesized through a series of chemical reactions. The synthetic route involves the protection of one hydroxyl group with a dimethoxytrityl (DMTr) group and the conversion of the other hydroxyl group into a phosphoramidite. The coupling time for the synthesis is typically 12-15 minutes, and most deprotection conditions are applicable. For optimal yield, oligonucleotides are prepared with the DMTr group on, which is removed after cleavage and deprotection .

Chemical Reactions Analysis

Biotin-TEG CE-Phosphoramidite undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethoxytrityl chloride (DMTr-Cl) for protection and phosphoramidite reagents for coupling. The major products formed from these reactions are biotin-labeled oligonucleotides.

Scientific Research Applications

Biotin-TEG CE-Phosphoramidite has a wide range of applications in scientific research, including:

    Detection of Proteins: It is used in nonradioactive immunoassays and cytochemical staining.

    Cell Separation: The compound aids in the separation of cells by binding to streptavidin-coated surfaces.

    Isolation of Nucleic Acids: It is used to isolate specific DNA/RNA sequences by hybridization.

    Probing Conformational Changes: The compound is used to probe conformational changes in ion channels

Mechanism of Action

The mechanism of action of Biotin-TEG CE-Phosphoramidite involves the strong binding of biotin to streptavidin. The triethylene glycol spacer minimizes steric hindrance, facilitating the capture of biotin-labeled oligonucleotides onto streptavidin-coated surfaces. This binding is highly specific and strong, making it useful for various detection and isolation applications .

Comparison with Similar Compounds

Biotin-TEG CE-Phosphoramidite is unique due to its triethylene glycol spacer, which minimizes steric hindrance and enhances binding efficiency. Similar compounds include:

Biotin-TEG CE-Phosphoramidite stands out due to its versatility in labeling oligonucleotides at multiple positions and its strong binding affinity to streptavidin.

Properties

Molecular Formula

C52H76N5O11PS

Molecular Weight

1010.2 g/mol

IUPAC Name

N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59)

InChI Key

JHOFQGWLXUQCDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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